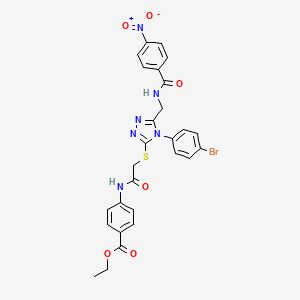

ethyl 4-(2-((4-(4-bromophenyl)-5-((4-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 4-[[2-[[4-(4-bromophenyl)-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H23BrN6O6S/c1-2-40-26(37)18-3-9-20(10-4-18)30-24(35)16-41-27-32-31-23(33(27)21-13-7-19(28)8-14-21)15-29-25(36)17-5-11-22(12-6-17)34(38)39/h3-14H,2,15-16H2,1H3,(H,29,36)(H,30,35) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXYXQPCYGQOLQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Br)CNC(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H23BrN6O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

639.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 4-(2-((4-(4-bromophenyl)-5-((4-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to a class of triazole derivatives, which are known for their diverse biological activities. The structural formula can be expressed as follows:

Antimicrobial Activity

Research indicates that compounds containing the triazole ring exhibit significant antimicrobial properties. A study on similar triazole derivatives showed that they possess both antibacterial and antifungal activities. Specifically, these compounds were effective against various strains of bacteria and fungi, including Staphylococcus aureus and Candida albicans .

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibitory | |

| Candida albicans | Inhibitory | |

| Mycobacterium tuberculosis | Moderate activity |

Anticancer Activity

The triazole derivatives have also been studied for their anticancer properties. A specific derivative demonstrated the ability to inhibit cancer cell proliferation in vitro. The mechanism involves the induction of apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators .

Enzyme Inhibition

This compound has shown potential as an inhibitor of certain metabolic enzymes. For instance, studies have indicated that similar compounds can inhibit acetylcholinesterase (AChE), making them candidates for treating neurodegenerative diseases .

The biological activity of this compound can be attributed to several mechanisms:

- Interaction with Enzymes : The presence of the triazole ring allows for interaction with key enzymes involved in metabolic pathways.

- Cell Membrane Disruption : The hydrophobic nature of the bromophenyl group may facilitate penetration into microbial membranes, leading to cell lysis.

- Apoptotic Pathways : Induction of apoptosis in cancer cells is mediated by caspase activation, which is crucial for programmed cell death.

Case Studies

Several studies have focused on the biological effects of related compounds:

- Antiviral Activity : A study highlighted the antiviral properties of triazole derivatives against viral infections such as influenza and HIV . this compound may exhibit similar effects due to its structural characteristics.

- Toxicity Assessments : Toxicological evaluations have shown that while some derivatives exhibit promising biological activities, they also require thorough safety assessments before clinical application .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Compounds containing the 1,2,4-triazole moiety, such as ethyl 4-(2-((4-(4-bromophenyl)-5-((4-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate, have shown significant antimicrobial properties. Research indicates that derivatives of triazoles can inhibit the growth of various pathogenic microorganisms. For instance, studies have demonstrated that triazole derivatives exhibit activity against fungi and bacteria, making them suitable candidates for developing new antifungal and antibacterial agents .

Antitumor Properties

The compound's structural features suggest potential anticancer activities. Triazole derivatives have been explored for their ability to inhibit tumor growth through various mechanisms, including the induction of apoptosis in cancer cells. For example, derivatives similar to this compound have been studied for their efficacy against breast cancer cell lines .

Agricultural Applications

Fungicides and Herbicides

The presence of the triazole ring in this compound enhances its utility as a fungicide. Triazole derivatives are well-known for their ability to control fungal diseases in crops. This compound can be developed into formulations that protect plants from pathogenic fungi without harming beneficial microorganisms .

Growth Regulators

Research indicates that certain triazole compounds can act as plant growth regulators. They influence various physiological processes in plants, such as flowering and fruiting. The application of this compound could enhance crop yields and resilience against environmental stressors .

Material Science

Polymer Chemistry

The unique chemical structure of this compound allows for its use in synthesizing novel polymers with enhanced properties. Such polymers can possess improved thermal stability and mechanical strength due to the incorporation of triazole units into polymer matrices .

Nanotechnology Applications

Recent studies have explored the use of triazole-containing compounds in nanotechnology for drug delivery systems. The ability to modify the solubility and bioavailability of drugs through nanocarrier systems is crucial for enhancing therapeutic efficacy. This compound could serve as a functional component in these advanced delivery systems .

Q & A

Basic: How can researchers optimize the synthesis yield of ethyl 4-(2-((4-(4-bromophenyl)-5-((4-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate?

Methodological Answer:

Synthesis optimization often involves adjusting reaction conditions such as solvent choice, temperature, and stoichiometry. For triazole derivatives, refluxing in ethanol with glacial acetic acid as a catalyst (e.g., 4–6 hours at 80°C) is a common approach to promote cyclization and coupling reactions . Purification via column chromatography using ethyl acetate/hexane gradients (3:7 ratio) can improve purity. Monitoring intermediates via TLC or HPLC ensures stepwise reaction completion .

Advanced: What computational methods are recommended to predict the binding affinity of this compound to biological targets (e.g., enzymes)?

Methodological Answer:

Molecular docking (using AutoDock Vina or Schrödinger Suite) can model interactions between the compound’s triazole core and enzyme active sites (e.g., kinases or proteases). Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) analyze electronic properties like HOMO-LUMO gaps, which correlate with reactivity. Comparative studies with halogen-substituted analogs (e.g., 4-chlorophenyl vs. 4-bromophenyl derivatives) reveal substituent effects on binding .

Basic: What spectroscopic techniques are critical for characterizing this compound’s structure?

Methodological Answer:

- NMR Spectroscopy:

- ¹H NMR identifies proton environments (e.g., aromatic protons at δ 7.2–8.3 ppm, methylene groups near δ 4.1–4.5 ppm).

- ¹³C NMR confirms carbonyl carbons (esters at ~165–170 ppm) and triazole carbons (~150–155 ppm).

- Mass Spectrometry (HRMS):

Validates molecular weight (e.g., [M+H]⁺ at m/z 640.05 for C₂₇H₂₂BrN₇O₆S) .

Advanced: How can researchers resolve contradictions in reported biological activity data for triazole derivatives?

Methodological Answer:

Contradictions often arise from assay conditions (e.g., cell line variability) or substituent effects. Systematic Structure-Activity Relationship (SAR) studies are essential:

- Compare halogen substituents (Br vs. F) on phenyl rings to assess electronic effects on enzyme inhibition .

- Evaluate nitrobenzamido vs. methylphenoxy groups for steric interactions with target proteins .

- Use dose-response curves (IC₅₀ values) and statistical tools (ANOVA) to validate reproducibility .

Basic: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

Store the compound in airtight, light-resistant containers at –20°C to prevent degradation. Lyophilization is advised for long-term storage. Periodic analysis via HPLC (C18 column, acetonitrile/water mobile phase) monitors purity, with degradation products (e.g., sulfoxides) appearing as new peaks .

Advanced: How can crystallographic data enhance understanding of this compound’s reactivity?

Methodological Answer:

Single-crystal X-ray diffraction reveals bond angles and conformations critical for reactivity. For example:

- The dihedral angle between triazole and bromophenyl rings (e.g., 15–25°) influences π-π stacking in enzyme binding .

- Hydrogen-bonding patterns (e.g., N–H···O=C interactions) predict solubility and aggregation behavior .

Basic: What in vitro assays are suitable for initial biological screening?

Methodological Answer:

- Enzyme Inhibition: Use fluorogenic substrates (e.g., AMC-tagged peptides) to measure protease inhibition.

- Antimicrobial Activity: Broth microdilution assays (MIC values) against S. aureus or E. coli .

- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ determination .

Advanced: What strategies mitigate synthetic challenges in introducing the nitrobenzamido group?

Methodological Answer:

- Protection-Deprotection: Use Boc or Fmoc groups to prevent side reactions during coupling.

- Coupling Reagents: HATU or EDCI/HOBt in DMF enhances amide bond formation efficiency.

- Microwave-Assisted Synthesis: Reduces reaction time (e.g., 30 minutes at 100°C) and improves nitro group stability .

Basic: How does the bromophenyl substituent influence the compound’s physicochemical properties?

Methodological Answer:

- Lipophilicity: Bromine increases logP values (measured via shake-flask method), enhancing membrane permeability.

- Electron-Withdrawing Effect: Stabilizes the triazole ring, reducing susceptibility to oxidation.

- Crystallinity: Bromine’s polarizability promotes crystal packing, aiding X-ray analysis .

Advanced: What QSAR models are applicable to predict this compound’s pharmacokinetics?

Methodological Answer:

Quantitative Structure-Activity Relationship (QSAR) models using descriptors like topological polar surface area (TPSA), molecular weight, and hydrogen bond donors/acceptors predict absorption (e.g., Caco-2 permeability) and metabolism (CYP450 interactions). Validation via leave-one-out cross-correlation (R² > 0.85) ensures reliability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.